molecular formula C20H21N5OS B6105022 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B6105022
M. Wt: 379.5 g/mol
InChI Key: UHOFCGOKBFIEPR-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group attached to a phenyl ring, and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced by reacting the pyrimidine derivative with an appropriate amine under acidic conditions.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the aminophenyl derivative with thiophene-2-carboxamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyrrolidine moieties and are known for their pharmacological activities.

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide moiety and are studied for their electronic properties.

Uniqueness

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological and chemical properties not found in other compounds

Properties

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-21-18(13-19(22-14)25-10-2-3-11-25)23-15-6-8-16(9-7-15)24-20(26)17-5-4-12-27-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFCGOKBFIEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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